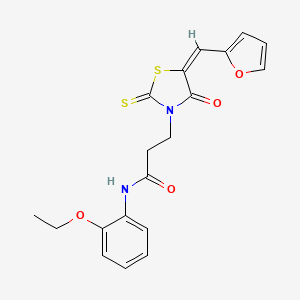

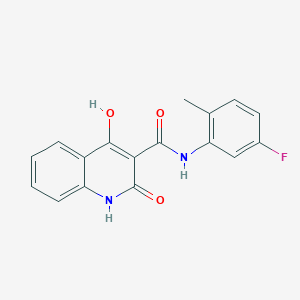

![molecular formula C7H15NO B2377305 2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine CAS No. 2375249-99-1](/img/structure/B2377305.png)

2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine, also known as L-Methamphetamine, is a psychoactive drug that belongs to the phenethylamine and amphetamine class. It is a potent central nervous system (CNS) stimulant that is commonly used for recreational purposes. Despite its widespread use, L-Methamphetamine has also been studied for its potential applications in scientific research. In

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine, as a part of Cu(II) complexes with tridentate ligands, demonstrates significant DNA binding propensity and minor structural changes to calf thymus DNA. These complexes exhibit low toxicity to cancer cell lines, suggesting potential applications in DNA interaction studies and cancer research (Kumar et al., 2012).

Catalysis in Organic Chemistry

The compound has been explored as a ligand in palladium(II) complexes, showing promise as a catalyst for the methoxycarbonylation of olefins. This highlights its utility in developing new catalytic processes in organic synthesis (Zulu et al., 2020).

Solid State and Solution Characterization

In the field of inorganic chemistry, this compound has been used in the synthesis of ligands that form chiral, pseudo C3-symmetric complexes with metal salts. These studies contribute to our understanding of molecular structure and conformational dynamics (Canary et al., 1998).

Synthesis of Intermediates

This compound plays a role as a key intermediate in the synthesis of various chemicals, such as Silodosin, an α1-adrenoceptor antagonist. Its use in novel synthetic routes emphasizes its importance in pharmaceutical chemistry (Luo et al., 2008).

Enzyme Inhibition Studies

The compound has been involved in the synthesis of Schiff bases that act as pancreatic lipase inhibitors. This suggests potential applications in the development of treatments for conditions like obesity (Warad et al., 2020).

Crystal Structure Analysis

Its derivatives have been studied for their crystal and electronic structures, contributing to the field of crystallography and materials science (Aydın et al., 2017).

Sustainable Solvent for Natural Products

2-Methyloxolane, a related compound, is being explored as a sustainable lipophilic solvent, which could potentially replace traditional solvents in the extraction of natural products (Rapinel et al., 2020).

Synthesis of Chromanones

It is used in the synthesis of chromanones, contributing to the field of organic chemistry and the development of new pharmaceuticals (Dean et al., 1982).

properties

IUPAC Name |

2-[(2S,3S)-2-methyloxolan-3-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-7(2-4-8)3-5-9-6/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMZAIFUHGBUKM-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCO1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2S,3S)-2-Methyloxolan-3-yl]ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)

![2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide](/img/structure/B2377234.png)

![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)

![[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol](/img/structure/B2377238.png)

![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide](/img/structure/B2377240.png)

![2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2377245.png)